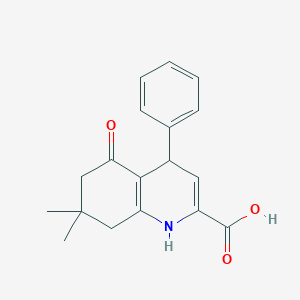

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

Descripción general

Descripción

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid are currently unknown

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other molecules in the environment.

Análisis Bioquímico

Biochemical Properties

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and hydrolases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .

Actividad Biológica

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and antitumor activities. Additionally, it presents data from various studies and case reports that highlight the compound's potential therapeutic applications.

The chemical structure of this compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₃ |

| CAS Number | 1233334-73-0 |

| MDL Number | MFCD22374925 |

| Hazard Information | Irritant |

Antioxidant Activity

Several studies have reported the antioxidant potential of compounds related to the hexahydroquinoline class. For instance, derivatives synthesized from this compound exhibited significant free radical scavenging activity. In vitro assays utilizing the DPPH radical scavenging model demonstrated that these derivatives could achieve antioxidant activity levels between 70% and 98% .

Antibacterial Activity

The antibacterial efficacy of 7,7-Dimethyl-5-oxo-4-phenyl derivatives has been investigated against various pathogens. A notable study assessed the in vitro antibacterial activity of several polyhydroquinoline derivatives against Escherichia coli and Bacillus subtilis. Among these derivatives, some exhibited substantial growth inhibition against these microorganisms. Specifically, compounds labeled as 5r and 5v showed promising antibacterial effects while others demonstrated no significant activity .

Antitumor Activity

Research has indicated that hexahydroquinoline derivatives possess antitumor properties. One study highlighted that certain synthesized compounds from this class could inhibit cellular proliferation in human colorectal cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways associated with tumor growth and metastasis .

Case Studies

-

Case Study on Antioxidant Properties

- Objective : To evaluate the antioxidant capacity of synthesized polyhydroquinoline derivatives.

- Methodology : Utilized DPPH assay to measure free radical scavenging ability.

- Results : Eleven derivatives showed antioxidant activities ranging from 75% to 98%, indicating their potential use in immune-boosting formulations .

-

Case Study on Antibacterial Efficacy

- Objective : To investigate the antibacterial properties of selected polyhydroquinoline derivatives.

- Methodology : Tested against E. coli and B. subtilis using standard agar diffusion methods.

- Results : Compounds 5r and 5v exhibited significant inhibitory effects on bacterial growth compared to control groups .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a synthesized derivative demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study highlighted its efficacy against human breast cancer cells by promoting cell cycle arrest and enhancing reactive oxygen species production .

Analgesic and Anti-inflammatory Effects

Additionally, this compound has been explored for its analgesic and anti-inflammatory properties. Experimental models have shown that it can reduce pain responses and inflammation markers in animal models of arthritis .

Materials Science

Polymeric Composites

In materials science, this compound is used as a precursor for synthesizing polymeric composites. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating this compound into polymer matrices significantly improves their tensile strength and thermal degradation temperatures .

Nanomaterials

The compound is also utilized in the development of nanomaterials. Its ability to act as a stabilizing agent for nanoparticles makes it valuable in creating nanocomposites with enhanced electrical and optical properties. Studies have reported successful synthesis of silver nanoparticles stabilized by this compound, showcasing improved antibacterial activity compared to non-stabilized nanoparticles .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a standard reference material for chromatographic methods. Its distinct chemical characteristics allow for accurate quantification in complex mixtures using high-performance liquid chromatography (HPLC) .

Spectroscopic Studies

The compound's unique spectral properties make it suitable for spectroscopic studies. It has been employed in UV-visible spectroscopy to analyze the concentration of various analytes in solution. The absorbance characteristics provide insights into the interactions between this compound and other chemical species .

Análisis De Reacciones Químicas

Carboxylic Acid Group

The C-2 carboxylic acid moiety enables:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters, though specific derivatives of this compound are not well-documented .

-

Amide Formation : Potential coupling with amines via carbodiimide-mediated activation, but experimental data remain limited.

Ketone Group

The C-5 ketone participates in:

-

Nucleophilic additions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

-

Reduction : Convertible to a secondary alcohol using NaBH₄ or LiAlH₄, though such modifications may alter the compound’s bicyclic conformation .

Aromatic Substitution

The C-4 phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation) under standard aromatic reaction conditions. For example:

-

Nitration : Introduces nitro groups at the meta position relative to the quinoline ring .

-

Bromination : Yields para-bromo derivatives in the presence of Lewis acids like FeBr₃ .

Hexahydroquinoline Core

The partially saturated quinoline ring allows:

-

Oxidation : Selective oxidation of the 1,4-dihydroquinoline segment to form fully aromatic quinoline derivatives, though this risks decarboxylation .

-

Cycloadditions : Potential participation in Diels-Alder reactions, but no experimental evidence exists for this compound.

Stability and Side Reactions

-

Thermal Stability : Degrades above 200°C, releasing CO₂ due to decarboxylation.

-

pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity .

Underexplored Reactivity

Current literature lacks data on:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) involving the aryl halide derivatives.

-

Enzymatic transformations or biocatalytic modifications.

Experimental gaps highlight the need for further studies to map this compound’s full synthetic potential .

Propiedades

IUPAC Name |

7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-14-16(15(20)10-18)12(8-13(19-14)17(21)22)11-6-4-3-5-7-11/h3-8,12,19H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDNFSRISGJXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CC=C3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.